molecular formula C13H14N4O2 B2895580 N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 306301-32-6

N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2895580
CAS No.: 306301-32-6
M. Wt: 258.281
InChI Key: KONNAGQYNCPMDV-RIYZIHGNSA-N
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Description

N'-[(E)-(2-Methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative characterized by a pyrazole core substituted with a methyl group at position 3 and a hydrazide moiety linked to a 2-methoxybenzylidene group. The (E)-configuration of the imine bond is confirmed via single-crystal X-ray diffraction (R factor: 0.055; wR factor: 0.135) . This compound forms a three-dimensional network stabilized by intermolecular C–H···O, N–H···O, and O–H···N hydrogen bonds, as well as π-π stacking interactions .

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-7-11(16-15-9)13(18)17-14-8-10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONNAGQYNCPMDV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process. One common method includes the condensation reaction of 2-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often facilitated by a solvent such as ethanol or methanol, and might require a catalyst to improve yield and reaction rate.

Industrial Production Methods: Industrial production of this compound can scale up the synthetic route by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide. These reactions often target the pyrazole ring or the methoxy group.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may affect the carbonyl group or other electron-rich sites.

  • Substitution: The compound is susceptible to substitution reactions, particularly at the methoxyphenyl and pyrazole moieties. Common reagents for these reactions include halogens, nitrating agents, and sulfonation reagents.

Common Reagents and Conditions Used:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogens, nitrating agents, sulfonation reagents.

Major Products Formed:

  • Oxidation: Products may include various oxidized derivatives of the original compound, such as quinones or ketones.

  • Reduction: Reduced forms might include alcohols or amines.

  • Substitution: Substituted products could vary widely depending on the specific reagents used, potentially leading to halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is often used as a building block in organic synthesis. Its reactivity makes it a versatile intermediate for synthesizing more complex molecules.

Biology: The compound has shown potential in biological applications due to its possible interactions with various biomolecules. It can act as a ligand in coordination chemistry or as a precursor for biologically active derivatives.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or treatments.

Industry: Industrially, the compound can be used in the production of advanced materials, dyes, and pharmaceuticals. Its robust chemical properties make it a valuable component in various manufacturing processes.

Mechanism of Action

Comparison:

  • Similar compounds, such as other pyrazole derivatives, may share some chemical reactivity but differ in specific functional groups that define their unique properties.

  • The presence of the methoxyphenyl group in N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide distinguishes it from other pyrazole derivatives and can influence its reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Ring

Electron-Donating vs. Electron-Withdrawing Groups
  • N'-[(E)-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC):
    The 4-methoxy substitution enhances electron density on the aromatic ring compared to the 2-methoxy isomer. DFT studies (B3LYP/6-311G**) reveal reduced electrophilicity (ω = 3.23 eV) compared to chlorine-substituted derivatives, favoring interactions with electron-deficient biological targets .
  • (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC):
    The 2,4-dichloro substitution introduces electron-withdrawing effects, increasing electrophilicity (ω = 4.12 eV) and polar surface area (89.2 Ų vs. 78.5 Ų for E-MBPC). This enhances reactivity in nucleophilic environments .
  • N'-[(E)-(3-Nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide:
    The nitro group at position 3 significantly lowers the LUMO energy (-1.98 eV), promoting charge-transfer interactions. This contrasts with the 2-methoxy derivative’s higher LUMO (-1.45 eV), suggesting divergent redox behavior .
Table 1: Electronic Properties of Selected Analogues
Compound Substituent HOMO (eV) LUMO (eV) Electrophilicity (ω, eV)
Target Compound 2-OMe -6.12 -1.45 2.89
E-MBPC 4-OMe -5.98 -1.32 3.23
E-DPPC 2,4-Cl₂ -6.45 -2.01 4.12
3-Nitro Derivative 3-NO₂ -6.78 -1.98 4.56

Influence of Heterocyclic and Auxiliary Substituents

  • N′-[(E)-(2-Hydroxynaphthyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: The naphthyl group extends π-conjugation, reducing bandgap (HOMO-LUMO: 4.01 eV vs. 4.67 eV for the target compound). The ethoxy group enhances solubility in nonpolar solvents (logP = 2.91) .

Crystallographic and Hydrogen-Bonding Patterns

  • Co-crystal with 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid:
    The target compound forms a 1:1 co-crystal with additional O–H···N bonds, increasing thermal stability (Tₘ = 218°C vs. 195°C for the pure form) .
  • (E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC): The dimethylamino group induces stronger N–H···O interactions, resulting in a denser crystal lattice (density = 1.432 g/cm³ vs. 1.385 g/cm³ for the target compound) .

Computational and Spectroscopic Insights

DFT and Conceptual DFT Studies

  • The MN12SX/Def2TZVP functional accurately predicts reactivity descriptors (e.g., Fukui indices) for pyrazole-carbohydrazides, outperforming B3LYP in modeling charge-transfer interactions .
  • For the target compound, the Dual Descriptor Δf(r) highlights nucleophilic sites at the pyrazole N2 and electrophilic regions at the imine carbon, guiding derivatization strategies .

Vibrational Spectroscopy

  • The target compound’s FT-IR spectrum shows a distinct N–H stretch at 3250 cm⁻¹ and C=O at 1665 cm⁻¹, red-shifted by 10 cm⁻¹ in E-DPPC due to electron-withdrawing Cl substituents .

Biological Activity

N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O
  • Molecular Weight : 230.27 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, influencing enzyme activity and modulating biological pathways.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Cell Line IC50_{50} (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

In a study by Xia et al., similar pyrazole derivatives demonstrated significant cytotoxic effects and induced apoptosis in cancer cell lines, suggesting that compounds like this compound may exhibit comparable effects.

2. Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Model Effectiveness Reference
Carrageenan-induced edemaComparable to ibuprofen
Acetic acid-induced capillary permeabilitySignificant reduction

These findings suggest that the compound may be effective in treating conditions characterized by inflammation.

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
Bacillus subtilis15
Escherichia coli18

These results indicate the potential of this compound as a broad-spectrum antimicrobial agent.

Case Studies

  • Antitumor Activity
    • In a study evaluating the effects of pyrazole derivatives on multiple cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells, with IC50_{50} values indicating potent activity.
  • Inflammation Model
    • Using a rat model for carrageenan-induced paw edema, the compound showed a marked reduction in swelling comparable to standard anti-inflammatory drugs, suggesting its utility in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key steps and optimal reaction conditions for synthesizing N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : Synthesis typically involves a condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and 2-methoxybenzaldehyde under acidic or basic conditions. Ethanol or methanol is often used as a solvent, with reflux temperatures (60–80°C) and reaction times of 4–6 hours to achieve yields >70%. Catalysts like glacial acetic acid or p-toluenesulfonic acid enhance reaction efficiency . Intermediate purification via recrystallization or column chromatography is critical to isolate the hydrazone product.

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyrazole ring and hydrazone linkage (e.g., δ 8.5–9.5 ppm for imine protons) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 298.3 for [M+H]⁺) and fragmentation patterns .

Q. How do substituents like the 2-methoxyphenyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-donating methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes the hydrazone linkage via resonance. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps (~4.5 eV), suggesting reactivity in electrophilic substitution reactions .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the compound’s bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts reactive sites (e.g., hydrazone nitrogen) and charge distribution. For example, Mulliken charges show partial negative charges on the carbonyl oxygen (−0.45 e), making it a hydrogen-bond acceptor .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2). The 2-methoxyphenyl group may occupy hydrophobic pockets, while the pyrazole ring engages in π-π stacking with Tyr385 .

Q. What crystallographic techniques are recommended for resolving structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) provides precise bond lengths and angles. For example, the E-configuration of the hydrazone linkage is confirmed by a C=N bond length of ~1.28 Å and dihedral angles between aromatic planes . Synchrotron radiation improves resolution for low-symmetry crystals.

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variations) be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For instance, replacing 2-methoxyphenyl with 4-nitrophenyl reduces antimicrobial activity (IC₅₀ increases from 12 μM to 45 μM) due to reduced electron-donating capacity .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize inter-lab variability .

Q. What strategies optimize the compound’s selectivity for specific enzyme targets?

  • Methodological Answer :

  • Fragment-Based Drug Design (FBDD) : Introduce halogen atoms (e.g., Cl at the phenyl ring) to enhance van der Waals interactions with hydrophobic enzyme pockets .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine substituents .

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